2-(Phenylthio)ethyl acrylate

Catalog No.
S1903521
CAS No.
95175-38-5
M.F
C11H12O2S
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)ethyl acrylate

CAS Number

95175-38-5

Product Name

2-(Phenylthio)ethyl acrylate

IUPAC Name

2-phenylsulfanylethyl prop-2-enoate

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

InChI

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

RHOOUTWPJJQGSK-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCSC1=CC=CC=C1

Canonical SMILES

C=CC(=O)OCCSC1=CC=CC=C1

2-(Phenylthio)ethyl acrylate is an organic compound characterized by the molecular formula C11H12O2SC_{11}H_{12}O_{2}S. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is substituted by a 2-(phenylthio)ethyl group. This compound exhibits unique chemical properties that make it valuable in various applications, particularly in polymer chemistry and materials science. The presence of the phenylthio group enhances its reactivity and versatility, allowing for diverse functionalization and polymerization processes.

  • Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) .
  • Reduction: The carbonyl group in the acrylate moiety can be reduced to yield corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution: The acrylate group can undergo nucleophilic substitution reactions, leading to various derivatives when reacted with nucleophiles like amines or thiols under acidic or basic conditions .

These reactions highlight the compound's potential for further chemical modifications and applications.

The synthesis of 2-(Phenylthio)ethyl acrylate typically involves a reaction between acrylic acid and 2-(phenylthio)ethanol, often facilitated by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

Acrylic acid+2 Phenylthio ethanol2 Phenylthio ethyl acrylate+Water\text{Acrylic acid}+\text{2 Phenylthio ethanol}\rightarrow \text{2 Phenylthio ethyl acrylate}+\text{Water}

The reaction is usually conducted at temperatures between 60-80°C, with stirring for several hours to ensure completion. Afterward, purification is performed through distillation or recrystallization to obtain a high-purity product .

2-(Phenylthio)ethyl acrylate finds numerous applications across various fields:

  • Polymer Chemistry: It serves as a monomer in synthesizing polymers with high refractive indices and unique optical properties, making it suitable for advanced optical materials .
  • Materials Science: The compound is used in developing coatings, adhesives, and sealants due to its favorable mechanical properties and chemical resistance .
  • Biological Research: As a building block for synthesizing biologically active compounds, it has potential applications in pharmaceutical development .
  • Industrial

Interaction studies involving 2-(Phenylthio)ethyl acrylate primarily focus on its reactivity with nucleophiles and electrophiles. Its acrylate group is highly reactive due to the electron-withdrawing nature of the carbonyl group, which makes it susceptible to nucleophilic attack. Additionally, the phenylthio group can participate in various transformations, enhancing the compound's versatility in synthetic chemistry .

Several compounds share structural similarities with 2-(Phenylthio)ethyl acrylate:

Compound NameStructural DifferenceUnique Features
2-Phenylthio ethyl acetateAcetate group instead of acrylateLess reactive compared to acrylates
2-Phenylthio ethyl propionatePropionate group instead of acrylateDifferent reactivity profile due to ester nature
2-Phenylthio ethyl methacrylateMethacrylate group instead of acrylateHigher thermal stability and different polymerization behavior

Uniqueness: 2-(Phenylthio)ethyl acrylate stands out due to its combination of the phenylthio group and the acrylate moiety. This unique structure imparts specific chemical properties such as high reactivity towards nucleophiles and the ability to undergo polymerization efficiently. These features make it particularly valuable in synthesizing advanced materials and specialty chemicals .

The synthesis of 2-(Phenylthio)ethyl acrylate fundamentally relies on nucleophilic substitution mechanisms to form the critical carbon-sulfur bond between the phenylthio group and the ethyl acrylate backbone. These mechanisms represent the cornerstone of thioether formation chemistry and demonstrate distinct kinetic and thermodynamic profiles depending on the nature of the nucleophile and leaving group involved [1] [2].

The primary nucleophilic substitution pathway involves the reaction between thiolate anions and alkyl halides through an SN2 mechanism. In this process, the sulfur atom in the thiolate nucleophile attacks the electrophilic carbon center, simultaneously displacing the halide leaving group in a concerted fashion [1]. This mechanism is particularly favorable for 2-(Phenylthio)ethyl acrylate synthesis because the primary alkyl halide precursor (2-bromoethyl acrylate) provides an unhindered reaction site that facilitates nucleophilic attack [2].

The enhanced nucleophilicity of sulfur compared to oxygen stems from its larger atomic radius and increased polarizability, which enables more effective orbital overlap during the transition state formation [3]. Computational studies have demonstrated that the activation energy for thiol-based nucleophilic substitution reactions is typically 15-25 kilojoules per mole lower than comparable oxygen nucleophiles [4]. This kinetic advantage translates to reaction rates that are approximately 100-1000 times faster under identical conditions [1].

Alternative nucleophilic pathways include the proton transfer dual ionization mechanism, which has been recently characterized for thioetherification reactions under mild conditions [5]. This mechanism involves simultaneous deprotonation of the thiol and activation of the electrophile, creating a dual ionization state that facilitates carbon-sulfur bond formation without requiring external base catalysis [5]. The rate-limiting proton transfer step creates both nucleophilic and electrophilic species in equilibrium, followed by an asynchronous concerted substitution process [5].

NucleophileLeaving GroupRelative RateOptimal SolventTemperature Range (°C)
Thiolate anion (RS⁻)Halide (Br⁻, Cl⁻)FastPolar aprotic0-25
PhenylthiolateHalide (Br⁻)Very fastPolar aprotic0-25
AlkylthiolateHalide (Br⁻)FastPolar aprotic0-25
Neutral thiol (RSH)Activated alcoholSlowPolar protic25-80

The stereochemical outcome of nucleophilic substitution reactions in 2-(Phenylthio)ethyl acrylate synthesis is governed by the mechanism pathway. SN2 reactions proceed with complete inversion of configuration at the electrophilic center, while SN1 pathways may lead to racemization when chiral centers are present [6]. For the specific case of 2-(Phenylthio)ethyl acrylate, the primary nature of the alkyl halide precursor eliminates stereochemical concerns, allowing for high selectivity and predictable product formation [7].

Catalytic Systems for Thioether Bond Formation

The development of efficient catalytic systems for thioether bond formation has revolutionized the synthesis of compounds like 2-(Phenylthio)ethyl acrylate, enabling reactions under milder conditions with improved selectivity and yield [8] [9]. Modern catalytic approaches encompass transition metal catalysis, organocatalysis, and photocatalytic methodologies, each offering unique advantages for specific synthetic applications [8] [10].

Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for thioether synthesis [9] [10]. These systems typically employ palladium(II) precatalysts in conjunction with phosphine ligands to facilitate the oxidative addition of aryl halides, followed by transmetalation with thiolate nucleophiles and reductive elimination to form the carbon-sulfur bond [10]. For 2-(Phenylthio)ethyl acrylate synthesis, palladium catalysis enables the coupling of phenylthiol with halogenated ethyl acrylate precursors under relatively mild conditions (80-150°C) with excellent yields (85-95%) [9].

The mechanism of palladium-catalyzed thioetherification involves a series of elementary steps beginning with oxidative addition of the organic halide to the palladium(0) center [10]. The resulting palladium(II) complex then coordinates with the thiolate nucleophile through a transmetalation step, forming a palladium-thiolate intermediate [10]. Finally, reductive elimination occurs to generate the thioether product while regenerating the palladium(0) catalyst for subsequent catalytic cycles [10].

Copper-catalyzed systems offer an economically attractive alternative to palladium catalysis, particularly for industrial-scale applications [11] [12]. Copper(I) catalysts demonstrate exceptional performance in promoting carbon-sulfur bond formation through Ullmann-type coupling reactions [11]. These systems typically require higher catalyst loadings (5-15 mol%) compared to palladium but operate effectively with a broader range of substrates including both aryl and alkyl halides [11]. The thiolate-assisted copper(I) catalysis proceeds through a mechanism involving copper-thiolate complex formation, followed by nucleophilic attack on the organic halide [11].

Recent advances in organocatalytic thioether formation have opened new avenues for sustainable synthesis [13] [14]. Photochemical organocatalytic methods employ readily available indole thiolate catalysts that, when activated by 405-nanometer light, generate strongly reducing species capable of activating aryl chlorides through single-electron transfer [14]. This approach enables the synthesis of thioethers from readily available alcohols and aryl chlorides using tetramethylthiourea as a sulfur source, eliminating the need for malodorous thiol reagents [14].

Catalyst TypeTypical Loading (mol%)Temperature (°C)Yield Range (%)Substrate Scope
Palladium complexes1-580-15085-95Aryl halides
Copper(I) systems5-1550-13070-90Aryl/alkyl halides
Iron catalysts10-20100-18060-85Aryl halides
Photocatalysts1-325-6080-95Aryl chlorides
Organocatalysts5-2020-5070-88Activated alkenes

The choice of ligand system plays a crucial role in determining the efficiency and selectivity of metal-catalyzed thioether formation [8] [10]. Phosphine ligands such as triphenylphosphine and bis(diphenylphosphino)ferrocene have demonstrated superior performance in palladium-catalyzed systems, while nitrogen-based ligands including bipyridine and phenanthroline derivatives show promise in copper catalysis [10] [11]. The electronic and steric properties of these ligands directly influence the rate of oxidative addition, the stability of metal-thiolate intermediates, and the efficiency of reductive elimination steps [10].

Solvent Effects on Reaction Kinetics

The selection and optimization of solvent systems for 2-(Phenylthio)ethyl acrylate synthesis significantly impacts reaction kinetics, selectivity, and overall efficiency [15] [16] [17]. Solvent effects manifest through multiple mechanisms including solvation of reactants and transition states, alteration of reaction pathways, and modification of catalyst activity [18] [17].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate exceptional performance in promoting nucleophilic substitution reactions for thioether formation [7]. These solvents effectively solvate cationic species while leaving nucleophiles relatively unsolvated, thereby enhancing their nucleophilic character [7]. In the synthesis of 2-(Phenylthio)ethyl acrylate, dimethyl sulfoxide exhibits a rate enhancement factor of 12.3 compared to non-polar solvents, primarily due to its ability to stabilize the transition state through strong dipole interactions [17].

The dielectric constant of the solvent medium plays a fundamental role in determining reaction kinetics, particularly for ionic mechanisms [6]. High dielectric constant solvents (ε > 30) favor charge separation and stabilize ionic intermediates, making them ideal for SN1-type mechanisms [6]. Conversely, polar aprotic solvents with moderate dielectric constants (ε = 15-40) optimize SN2 reaction rates by balancing nucleophile activity with transition state stabilization [7].

Experimental kinetic studies on thiol-Michael addition reactions in polar aprotic solvents have revealed that the choice of solvent directly influences the initiation mechanism [17] [19]. In tetrahydrofuran, both base-catalyzed and nucleophile-initiated pathways contribute to the overall reaction rate, while in dimethylformamide, base catalysis predominates [19]. These mechanistic differences arise from solvent-dependent changes in the relative stability of anionic intermediates and the effectiveness of proton transfer processes [17].

SolventDielectric ConstantRate Enhancement FactorMechanism FavoredOptimal for
Dimethylformamide (DMF)36.78.5SN2Base catalysis
Dimethyl sulfoxide (DMSO)46.712.3SN2Nucleophilic sub.
Tetrahydrofuran (THF)7.63.2SN2Metal catalysis
Dichloromethane (DCM)8.94.1SN1/SN2Lewis acid cat.
Toluene2.41.0SN1Radical reactions

The influence of hydrogen bonding interactions between solvent molecules and reactants represents another critical factor in reaction optimization [20]. Protic solvents such as alcohols and water can form hydrogen bonds with thiol nucleophiles, reducing their effective nucleophilicity and slowing reaction rates [17]. However, these same interactions can stabilize anionic intermediates in base-catalyzed mechanisms, leading to complex solvent-dependent kinetic profiles [17].

Temperature-dependent solvent effects have been quantitatively characterized for acrylate polymerization systems, providing insights applicable to small-molecule synthesis [15] [20]. Studies on methyl acrylate radical polymerization in polar versus non-polar solvents revealed that hydrogen bonding interactions significantly accelerate propagation kinetics in polar media [20]. The rate of monomer conversion in ethanol-water mixtures was found to be substantially faster than in toluene, attributed to enhanced solvation of growing polymer chains and reduced termination rates [20].

Viscosity effects become particularly important in concentrated reaction mixtures or when using high-boiling solvents [15] [12]. Increased solution viscosity reduces diffusion rates of reactants, potentially shifting the reaction from chemical control to mass transfer control [12]. For industrial applications of 2-(Phenylthio)ethyl acrylate synthesis, this necessitates careful optimization of solvent selection to balance reaction rate enhancement with practical considerations such as mixing efficiency and heat transfer [12].

Purification Techniques and Yield Optimization

The successful isolation and purification of 2-(Phenylthio)ethyl acrylate requires sophisticated separation techniques that address the compound's specific physicochemical properties while maximizing yield and purity [21] [22] [23]. Modern purification strategies encompass chromatographic methods, crystallization techniques, and distillation processes, each offering distinct advantages depending on the synthetic route and scale of operation [24] [23].

Column chromatography represents the most widely employed purification technique for laboratory-scale synthesis of 2-(Phenylthio)ethyl acrylate [23]. This method exploits differences in polarity between the target compound and reaction byproducts to achieve separation on silica gel or alumina stationary phases [23]. The compound's moderate polarity, arising from the ester functionality and aromatic thioether linkage, typically requires gradient elution with ethyl acetate-hexane mixtures to achieve optimal resolution [23]. Recovery yields of 85-95% are routinely achieved with purity levels exceeding 95% when proper column conditions are employed [23].

The mobile phase selection for chromatographic purification must be optimized to balance compound solubility with separation efficiency [23]. Non-polar solvents such as hexane provide minimal elution power for 2-(Phenylthio)ethyl acrylate, while polar solvents like ethyl acetate or dichloromethane facilitate rapid elution but may co-elute impurities [23]. Binary solvent systems with controlled gradient profiles typically provide the best compromise between resolution and analysis time [23].

Recrystallization techniques offer superior purity levels (98-99.5%) but may result in lower recovery yields (70-90%) due to solubility losses [21] [25]. The selection of appropriate recrystallization solvents for 2-(Phenylthio)ethyl acrylate requires consideration of temperature-dependent solubility profiles and the presence of structurally similar impurities [21]. Alcoholic solvents such as ethanol or methanol frequently provide optimal recrystallization conditions due to moderate solubility at elevated temperatures and reduced solubility upon cooling [21].

MethodTypical Recovery (%)Purity Achieved (%)Scale LimitationCost Factor
Column chromatography85-9595-99Lab scaleHigh
Recrystallization70-9098-99.5All scalesMedium
Distillation80-9590-98Industrial scaleLow
Liquid-liquid extraction75-8585-95All scalesLow
Precipitation60-8080-90All scalesLow

Distillation methods provide an economically attractive purification option for large-scale synthesis, particularly when the boiling point differences between 2-(Phenylthio)ethyl acrylate and impurities are substantial [22] [26]. Vacuum distillation is typically required due to the compound's moderate boiling point and potential thermal decomposition at atmospheric pressure [22]. The presence of polymerization inhibitors during distillation is essential to prevent acrylate polymerization, which can lead to significant yield losses and equipment fouling [22].

Advanced purification techniques such as high-performance liquid chromatography and preparative supercritical fluid chromatography are increasingly employed for high-value applications requiring exceptional purity [25]. These methods can achieve purities exceeding 99.5% but are generally limited to smaller scales due to economic considerations [25]. The choice between different purification methods must consider factors including scale, required purity, time constraints, and cost limitations [27] [28].

Yield optimization strategies extend beyond purification to encompass reaction design and work-up procedures [27] [29]. Linear synthetic sequences demonstrate rapidly declining yields with increasing step count, making efficient purification of each intermediate crucial for overall process economics [27] [28]. Convergent synthetic approaches can minimize the longest linear sequence and improve overall yields, though they require careful consideration of stereochemical integrity when chiral centers are present [27] [28].

Process analytical technology enables real-time monitoring of purification processes, allowing for dynamic optimization of separation conditions [29]. This approach is particularly valuable for industrial-scale operations where small improvements in yield or purity can translate to significant economic benefits [30] [29].

Scalability Considerations for Industrial Production

The transition from laboratory synthesis to industrial production of 2-(Phenylthio)ethyl acrylate presents multifaceted challenges that require systematic analysis of process scalability, safety considerations, and economic viability [31] [32] [30]. Successful scale-up involves careful evaluation of heat and mass transfer phenomena, reaction kinetics at larger scales, and process safety requirements [30] [33].

Heat transfer limitations represent one of the most critical challenges in scaling thioether synthesis reactions [30] [33]. Laboratory-scale reactions typically benefit from excellent heat transfer characteristics due to high surface area-to-volume ratios, while industrial reactors must contend with reduced heat transfer efficiency [30]. For exothermic thioetherification reactions, inadequate heat removal can lead to temperature excursions that promote side reactions, reduce selectivity, and create safety hazards [30] [33]. This necessitates careful reactor design with enhanced heat transfer surfaces, optimized agitation systems, and robust temperature control strategies [30].

Mass transfer considerations become increasingly important as reaction volumes increase and mixing becomes less efficient [33]. The formation of concentration gradients within large reactors can lead to local variations in reaction rates and selectivity, ultimately impacting product quality and yield [32] [33]. Computational fluid dynamics modeling is increasingly employed to optimize agitation systems and reactor geometry to ensure adequate mixing throughout the reaction volume [30] [33].

Process safety studies assume paramount importance during scale-up, particularly for reactions involving sulfur-containing compounds and potential polymerization risks [34] [30]. Industrial synthesis of 2-(Phenylthio)ethyl acrylate requires comprehensive hazard analysis including thermal stability testing, reactivity screening, and development of emergency response procedures [34]. The presence of acrylate functionality introduces additional safety considerations related to polymerization inhibition and storage stability [34].

ParameterLab Scale ChallengePilot Scale ChallengeIndustrial Scale ChallengeKey Mitigation Strategy
Heat transferMinimalModerateHighReactor design
Mass transferMinimalModerateHighAgitation systems
Mixing efficiencyGoodModerateCriticalImpeller optimization
Safety considerationsLow riskMedium riskHigh riskProcess safety study
Economic factorsHigh cost/kgMedium cost/kgLow cost/kgProcess intensification

Economic optimization becomes increasingly critical as production scales increase, driving the need for process intensification and yield maximization [32] [35]. Raw material costs, energy consumption, waste generation, and capital equipment requirements must be carefully balanced to achieve acceptable production economics [35]. The use of expensive catalysts or solvents that may be acceptable at laboratory scale often becomes prohibitive at industrial scale, necessitating alternative approaches or catalyst recovery systems [35].

Equipment design considerations for industrial thioether synthesis include material selection to resist corrosion from sulfur-containing species, appropriate containment systems for volatile or toxic materials, and scalable separation systems for product isolation [36] [33]. Continuous processing approaches are increasingly favored over batch operations due to improved heat and mass transfer characteristics, reduced equipment size requirements, and enhanced process control capabilities [36] [35].

Quality control systems must be implemented to ensure consistent product quality across different production campaigns and reactor scales [35] [33]. This includes development of robust analytical methods, implementation of statistical process control, and establishment of appropriate specification limits based on end-use requirements [35]. The regulatory approval process for pharmaceutical or specialty chemical applications may require extensive validation of scaled-up processes to demonstrate bioequivalence or performance equivalence [35].

Sustainability considerations are becoming increasingly important in industrial process design, driving interest in green chemistry principles and circular economy approaches [32] [37]. This includes evaluation of renewable feedstock options, minimization of waste generation, implementation of energy-efficient processes, and development of recyclable catalyst systems [32] [37]. For 2-(Phenylthio)ethyl acrylate production, this may involve investigation of bio-based acrylate precursors or development of catalytic systems that eliminate the need for stoichiometric reagents [37].

2-(Phenylthio)ethyl acrylate exhibits high refractive index properties that make it particularly valuable for optical applications. The refractive index has been measured at 1.555 to 1.557 at the sodium D-line wavelength of 589 nanometers [1] [2] [3]. This elevated refractive index is attributed to the presence of the sulfur-containing phenylthio group, which enhances the polarizability of the molecule and contributes to its optical density.

The compound demonstrates excellent transparency across the visible spectrum, making it suitable for optical material applications [4]. Research on related sulfur-containing acrylate polymers has shown that the refractive index increases linearly with sulfur content, with homopolymers achieving refractive indices ranging from 1.624 to 1.725 at 589 nanometers [4]. The presence of the aromatic phenyl ring further contributes to the high refractive index through π-electron delocalization effects.

Comparative studies with other high refractive index monomers indicate that 2-(phenylthio)ethyl acrylate belongs to a class of specialty optical monomers designed for applications requiring elevated refractive indices [5] [6]. The sulfur atom in the phenylthio group provides both high polarizability and low wavelength dispersion characteristics, resulting in favorable optical properties for lens and coating applications.

PropertyValueMeasurement ConditionsSource
Refractive Index (nD)1.555 - 1.557589 nm, 25°C [1] [2] [3]
Optical TransparencyVisible spectrumRoom temperature [4]
Abbe Number~30 (estimated)Based on sulfur content [4]
Wavelength DispersionLowAcross visible range [4]

Thermal Stability and Degradation Profiles

The thermal stability of 2-(phenylthio)ethyl acrylate has been characterized through multiple analytical approaches. The compound remains thermally stable up to approximately 143°C, as indicated by its flash point of 143.8 to 146.3°C [1] [3]. The boiling point has been determined to be 315.0 ± 25.0°C at standard atmospheric pressure [7] [3].

Thermal degradation studies on related acrylate systems reveal that polyacrylates typically undergo multi-step degradation mechanisms [8] [9]. The initial decomposition stage occurs through peroxide formation and radical reactions when oxygen is present, while under inert atmospheres, degradation proceeds through decarboxylation and monomer formation pathways [8]. The phenylthio group is expected to provide enhanced thermal stability compared to aliphatic acrylates due to the stabilizing influence of the aromatic sulfur substituent [10].

Thermogravimetric analysis of similar sulfur-containing acrylates shows that thermal stabilization occurs between 25°C and 250°C at lower heating rates [8]. The degradation activation energy for related polyacrylate systems ranges from 80 to 220 kilojoules per mole, depending on the specific structure and degradation conditions [8]. The presence of the phenylthio group is anticipated to increase the activation energy required for thermal decomposition compared to simple alkyl acrylates.

Temperature Range (°C)Thermal BehaviorMechanismSource
25 - 143Thermal stabilityNo degradation [10] [11]
143 - 315Initial decompositionPeroxide formation [8] [9]
>315Extensive degradationDepolymerization [8] [9]
VariableMulti-step processChain scission [8] [9]

Solubility Parameters in Organic Media

2-(Phenylthio)ethyl acrylate demonstrates selective solubility characteristics that are influenced by its molecular structure containing both polar and nonpolar components. The compound shows limited solubility in water due to its hydrophobic nature, while exhibiting good solubility in most organic solvents [1] [12].

The Hansen solubility parameters provide a framework for predicting solvent compatibility. Based on the molecular structure and comparison with related compounds, the estimated Hansen parameters are: δD ≈ 18.0 MPa½ (dispersion forces), δP ≈ 4.0 MPa½ (polar interactions), and δH ≈ 3.0 MPa½ (hydrogen bonding) [13]. These values indicate moderate polarity with significant contribution from dispersion forces due to the aromatic phenyl ring.

The compound shows excellent solubility in chlorinated solvents such as dichloromethane and chloroform, aromatic solvents including benzene and toluene, and polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran [13]. Partial solubility is observed in aliphatic hydrocarbons such as hexane, while good compatibility exists with alcohols and ketones for formulation purposes.

Solvent CategorySolubilityHansen Parameters (δD/δP/δH)Compatibility
WaterLimited15.5/16.0/42.3Poor
AlcoholsSoluble15.8/8.8/19.4Good
AromaticsExcellent18.0/1.4/2.0Excellent
ChlorinatedExcellent17.8/3.1/5.7Excellent
KetonesSoluble15.5/10.4/7.0Good
AliphaticsPartial14.9/0.0/0.0Limited

Viscosity and Rheological Behavior

The rheological properties of 2-(phenylthio)ethyl acrylate follow patterns typical of acrylate monomers with some modifications due to the phenylthio substituent. While specific viscosity measurements for this compound are not extensively documented, comparative analysis with related acrylate monomers provides insight into expected behavior.

The viscosity is anticipated to be higher than simple alkyl acrylates such as ethyl acrylate (1.7 mPa·s at 20°C) [14] due to the bulkier phenylthio group and potential intermolecular interactions through the aromatic system. The compound likely exhibits Newtonian behavior at low to moderate shear rates, transitioning to shear-thinning behavior at higher shear rates, which is characteristic of acrylate monomers [15].

Temperature dependence follows typical patterns for organic liquids, with viscosity decreasing as temperature increases. The activation energy for viscous flow is expected to be elevated compared to simple acrylates due to the aromatic substituent requiring additional energy for molecular rearrangement during flow. The phenylthio group may introduce slight thixotropic behavior under certain conditions due to temporary intermolecular associations.

Flow characteristics during processing are influenced by the molecular structure, with the compound expected to demonstrate good flow properties for coating and polymerization applications while maintaining sufficient viscosity for handling and application control [15].

PropertyExpected ValueComparisonBehavior
Viscosity at 25°C3-8 mPa·sHigher than ethyl acrylateEnhanced by aromatic group
Temperature coefficientNegativeTypical organic liquidDecreases with heating
Shear behaviorNewtonian to shear-thinningStandard acrylate patternRate dependent
Flow index (n)0.8-1.0Typical acrylate rangeNear-Newtonian

XLogP3

2.9

Wikipedia

2-(Phenylthio)ethyl acrylate

General Manufacturing Information

2-Propenoic acid, 2-(phenylthio)ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-22-2023

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